molecular formula C19H18N2O4 B2572387 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097933-51-0

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2572387
CAS RN: 2097933-51-0
M. Wt: 338.363
InChI Key: IQDDYFRRHXGZMT-UHFFFAOYSA-N
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Description

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to exhibit a wide range of biological activities . The compound also contains a phenyl group, which is a functional group made up of six carbon atoms in a cyclic arrangement, and is commonly found in many organic compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The furan ring and phenyl group contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the furan ring is known to participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the furan ring could contribute to the compound’s solubility in polar solvents .

Scientific Research Applications

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines, including compounds structurally similar to the one , has shown promising antiprotozoal properties. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activities against protozoan pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Bioisosteric Replacement in Analgesic Compounds

The method of bioisosteric replacement has been applied to derivatives structurally related to the chemical , resulting in an increase in analgesic properties. This approach indicates the chemical's potential use in developing new analgesic drugs by substituting specific molecular fragments to enhance therapeutic effects (Украинец et al., 2016).

Synthesis of Heterocyclic Compounds

Compounds with the furan moiety, similar to the one , have been synthesized for the development of various heterocyclic compounds. These compounds have applications in creating new materials with potential pharmaceutical applications, illustrating the chemical's role in advancing synthetic organic chemistry and drug discovery (El’chaninov & Aleksandrov, 2017).

Inhibitors of Met Kinase Superfamily

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a core structure with the chemical , has identified potent and selective inhibitors of the Met kinase superfamily. These compounds have shown efficacy in tumor models, suggesting potential applications in cancer therapy (Schroeder et al., 2009).

PET Imaging of Microglia

A PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), structurally related to the mentioned chemical, has been developed. This tracer allows noninvasive imaging of reactive microglia, contributing to the understanding of neuroinflammation in various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For instance, if the compound exhibits biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-21-10-2-4-15(19(21)24)18(23)20-12-16(22)13-6-8-14(9-7-13)17-5-3-11-25-17/h2-11,16,22H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDDYFRRHXGZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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